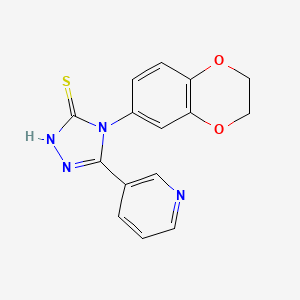![molecular formula C19H15N3O5 B4327221 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327221.png)
3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Übersicht
Beschreibung
3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is not fully understood. However, studies have suggested that the compound may exert its anti-cancer effects by inducing apoptosis in cancer cells through the activation of caspase enzymes. Additionally, the compound has been reported to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one exhibits a wide range of biochemical and physiological effects. The compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit anti-microbial properties. Additionally, the compound has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one. One direction is to further investigate the mechanism of action of the compound, which may provide insights into its potential therapeutic applications. Another direction is to explore the structure-activity relationship of pyrano[2,3-c]pyrazoles, which may lead to the development of new compounds with improved properties. Additionally, future studies may focus on the development of new drug delivery systems to improve the solubility and bioavailability of the compound.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer properties, with the compound exhibiting cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancer cells. The compound has also been reported to exhibit anti-inflammatory properties, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been reported to exhibit anti-microbial properties, with studies showing its activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-26-14-8-4-12(5-9-14)18-17-15(10-16(23)27-19(17)21-20-18)11-2-6-13(7-3-11)22(24)25/h2-9,15H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQBIJUGAXFGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4327144.png)
![3-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B4327146.png)


![3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4327154.png)
![4-{[(4-ethoxyphenyl)amino]carbonyl}-2,3-diphenylisoxazolidine-5-carboxylic acid](/img/structure/B4327159.png)
![ethyl 4-{[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4327167.png)
![4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327186.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-phenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327193.png)
![4-(4-nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4327196.png)
![4-(5-fluoro-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4327205.png)
![3-(4-methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327224.png)
![3-(3-nitrophenyl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327229.png)
![4-(3-methyl-2-thienyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327235.png)